3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one is an organic compound that features a benzofuran core substituted with a fluoronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoronaphthalene Moiety: This step often involves a substitution reaction where a fluoronaphthalene derivative is introduced to the benzofuran core under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoronaphthalene moiety can enhance binding affinity and specificity, while the benzofuran core may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one
- 3-(4-Bromonaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one
- 3-(4-Iodonaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one
Uniqueness
The presence of the fluorine atom in 3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it particularly valuable in applications requiring enhanced bioavailability and prolonged activity.
Properties
CAS No. |
2968-71-0 |
---|---|
Molecular Formula |
C19H13FO2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-(4-fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H13FO2/c1-19(15-9-5-4-8-14(15)18(21)22-19)16-10-11-17(20)13-7-3-2-6-12(13)16/h2-11H,1H3 |
InChI Key |
JQKFDYAVDHRZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C4=CC=CC=C43)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.